![molecular formula C24H24N2O5S B6051650 ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6051650.png)
ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate
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Overview
Description
Ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate, also known as E4B, is a chemical compound that has shown potential in scientific research applications. It is a small molecule inhibitor that can target specific enzymes and pathways in the body.
Mechanism of Action
The mechanism of action of ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate involves its ability to inhibit specific enzymes and pathways in the body. It is a small molecule inhibitor that can bind to the active site of enzymes and prevent them from functioning properly. This can lead to a variety of effects, depending on the specific enzyme or pathway that is targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate depend on the specific enzymes and pathways that it targets. For example, when ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate inhibits enzymes involved in cancer cell growth, it can lead to reduced proliferation and increased apoptosis (cell death) of cancer cells. When ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate inhibits enzymes involved in inflammation, it can lead to reduced inflammation and improved immune function. The exact effects of ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate will vary depending on the specific disease or disorder being studied.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate in lab experiments is its specificity. Because it is a small molecule inhibitor, it can target specific enzymes and pathways with high precision. This can be useful in studying the effects of specific pathways on disease development. However, one limitation of using ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate is its potential toxicity. Like any chemical compound, it can have unintended effects on the body, and researchers must be careful to use appropriate dosages and study its toxicity profile.
Future Directions
There are several future directions for ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate research. One area of interest is in developing ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate derivatives that have improved potency and specificity. Another area of interest is in studying the effects of ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate on other disease pathways, such as those involved in cardiovascular disease or metabolic disorders. Additionally, researchers may investigate the use of ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate in combination with other drugs or therapies to enhance its therapeutic potential. Overall, ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate shows promise as a small molecule inhibitor with potential in scientific research applications.
Synthesis Methods
The synthesis of ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate involves several steps, including the preparation of the starting materials and the reaction conditions. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
Ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate has been studied for its potential in treating various diseases and disorders, including cancer, inflammation, and neurodegenerative diseases. One study found that ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate could inhibit the growth of cancer cells in vitro and in vivo, suggesting that it could be a promising anti-cancer agent. Another study showed that ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate could reduce inflammation in mice, indicating that it could have therapeutic potential for inflammatory diseases. Additionally, ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate has been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the activity of certain enzymes that are involved in the development of the disease.
properties
IUPAC Name |
ethyl 4-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-3-31-24(28)20-9-13-21(14-10-20)25-23(27)19-11-15-22(16-12-19)26(32(2,29)30)17-18-7-5-4-6-8-18/h4-16H,3,17H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLFUIVWTFRSEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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